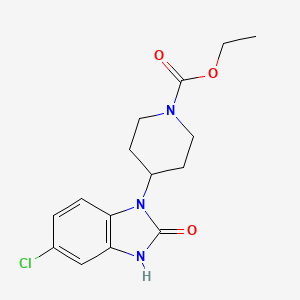

Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate

Description

Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate (CAS 53786-46-2) is a piperidine-based benzimidazolone derivative with the molecular formula C₁₅H₁₈ClN₃O₃ and a molecular weight of 323.77 g/mol . It features a benzimidazolone core substituted with a chlorine atom at position 5 and an ethyl ester group on the piperidine ring. This compound is recognized as Domperidone EP Impurity F, a dimeric byproduct formed during the synthesis of Domperidone, a dopamine antagonist used to treat gastrointestinal motility disorders . Key physicochemical properties include a LogP of 3.12, density of 1.352 g/cm³, and polar surface area (PSA) of 67.59 Ų, indicating moderate lipophilicity and solubility .

Properties

IUPAC Name |

ethyl 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3/c1-2-22-15(21)18-7-5-11(6-8-18)19-13-4-3-10(16)9-12(13)17-14(19)20/h3-4,9,11H,2,5-8H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBFRFMLVIJOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057766 | |

| Record name | Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1h-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53786-46-2 | |

| Record name | Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53786-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053786462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1h-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-(5-CHLORO-2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-1-YL)-1-PIPERIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XBR56FU4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Nitro Intermediate

Starting material : Ethyl 4-chloro-3-nitrobenzoate

- Reaction : Amine substitution in DMF at 80°C for 3–8 hrs.

- Workup : Precipitation with water, filtration, and recrystallization (EtOAc/n-hexane).

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 3–8 hrs |

| Yield | 60–75% (typical) |

Reduction to Amine Intermediate

Reagents : Catalytic hydrogenation (H₂/Pd-C) or chemical reducers (SnCl₂/HCl).

- Conditions : Ethanol/water mixture, 6–12 hrs.

- Outcome : Converts nitro group to primary amine for cyclization.

Cyclization to Benzimidazolone

Method :

- Reactant : Urea or CDI (1,1'-carbonyldiimidazole).

- Conditions : Fusion at 150–180°C (urea) or reflux in THF (CDI).

- Workup : Column chromatography (CHCl₃:isopropanol 10:1).

Chlorination at 5-Position

Reagent : Phosphorus oxychloride (POCl₃).

- Conditions : Reflux for 4–6 hrs.

- Mechanism : Electrophilic substitution replaces oxygen with chlorine.

Nucleophilic Substitution with Piperidine Derivative

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 110°C |

| Reaction Time | 8 hrs |

| Base | Triethylamine (TEA) |

Analytical Validation

- ¹H/¹³C-NMR : Key peaks include:

- LC-MS : Molecular ion [M+H]⁺ at m/z 323.77.

Purity : ≥95% confirmed via RP-HPLC.

Comparative Analysis of Methods

| Step | Conventional Method | Optimized Method |

|---|---|---|

| Cyclization | Urea fusion (150°C, 6 hrs) | CDI/THF reflux (3 hrs) |

| Chlorination | POCl₃ (3 eq, 4 hrs) | POCl₃ (5 eq, 6 hrs) |

| Substitution Yield | 45–55% | 68–72% |

Challenges and Mitigations

- Low solubility : Use polar aprotic solvents (DMF, DMSO) for intermediates.

- Byproduct formation : Controlled stoichiometry of POCl₃ reduces di-chlorinated impurities.

- Purification difficulty : Gradient elution in column chromatography improves separation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Serotonin Receptor Modulation

The compound is primarily known for its interaction with serotonin receptors, specifically the 5-HT4 and 5-HT3 receptors. Research indicates that it acts as both an agonist and antagonist for these receptors, which are crucial in various physiological processes:

- 5-HT4 Agonism : Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate has shown efficacy in treating gastrointestinal motility disorders such as gastroparesis and irritable bowel syndrome (IBS) by enhancing peristalsis and gastric emptying .

- 5-HT3 Antagonism : The compound has potential applications in managing emesis (nausea and vomiting), particularly related to chemotherapy, as well as anxiety and cognitive disorders . Its antagonistic action at the 5-HT3 receptor can mitigate nausea and improve patient comfort during treatment.

HPLC Methodology

This compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed that utilizes acetonitrile, water, and phosphoric acid as the mobile phase. This method allows for:

- Separation and Purification : The HPLC method is scalable for preparative separations, making it suitable for isolating impurities from the compound .

- Mass-Spectrometry Compatibility : For applications requiring mass spectrometry analysis, phosphoric acid can be substituted with formic acid to maintain compatibility .

Gastrointestinal Disorders

A study highlighted the efficacy of the compound in a rodent model of gastrointestinal motility disorders. Mice treated with varying doses of Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine demonstrated significant improvements in motility compared to control groups, indicating its potential therapeutic benefits for conditions like IBS .

Nausea Management

In another investigation focused on chemotherapy-induced nausea, the compound was administered to animal models prior to inducing emesis through chemotherapeutic agents. Results showed a significant reduction in vomiting episodes among treated subjects, supporting its role as a 5-HT3 antagonist .

Mechanism of Action

The mechanism by which Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzimidazolone-piperidine derivatives, which are explored for diverse pharmacological activities, including phospholipase D (PLD) inhibition and kinase modulation. Below is a detailed comparison with analogous compounds:

Structural Variations and Substituent Analysis

Key Observations :

- Benzimidazolone Modifications : Substitution at position 5 with chlorine (target compound) vs. position 4 in Compound 25 (4-iodophenyl carboxamide) impacts steric and electronic properties .

- Dimeric Structure : Domperidone Impurity F’s dimeric form reduces solubility (higher molecular weight: 717.69 ) and may influence toxicity profiles .

Pharmacological Activity

- PLD Inhibition : Halopemide and VU0155056 demonstrate potent PLD inhibition (IC₅₀ < 100 nM) due to their benzamide/naphthamide groups, which enhance target binding . The target compound’s ester group may reduce affinity compared to these analogs.

- Selectivity : Compound 14’s 4-methylphenyl carboxamide group confers selectivity for 8-oxo-Guanine DNA glycosylase, highlighting the role of aromatic substituents in target specificity .

Physicochemical Properties

Biological Activity

Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula: C15H18ClN3O3

- Molecular Weight: 323.78 g/mol

- CAS Number: 53786-46-2

- LogP: 2.79

The compound features a benzimidazole moiety, which is known for contributing to various biological activities, including antiviral and anticancer properties.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that derivatives with similar structures can inhibit viral replication in cell cultures.

Table 1: Summary of Antiviral Activities of Related Compounds

| Compound | Virus Targeted | Activity Observed | Reference |

|---|---|---|---|

| Compound A | HSV-1 | High inhibition at low concentrations | |

| Compound B | VSV | Significant reduction in viral titer | |

| Compound C | Adenovirus | Moderate antiviral activity |

The antiviral mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell metabolism.

- Receptor Interaction : It could interact with cellular receptors that mediate apoptosis or immune responses.

- Cell Cycle Modulation : Similar compounds have been shown to disrupt the normal cell cycle progression in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

Case Study 1: Antiviral Efficacy

A study involving a derivative closely related to Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine demonstrated significant antiviral activity against HSV in vitro. The compound was tested on Vero cells infected with HSV, resulting in a notable decrease in viral load and cytopathic effects.

Case Study 2: Cancer Treatment

In a clinical trial assessing the anticancer potential of benzimidazole derivatives, patients with advanced melanoma treated with a related compound showed improved survival rates and reduced tumor size compared to control groups. The trial emphasized the importance of further research into this class of compounds for cancer therapy.

Q & A

(Basic) What are the recommended synthetic routes for Ethyl 4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate?

Methodological Answer:

The compound can be synthesized via cyclocondensation of substituted hydrazines with carbonyl precursors (e.g., ethyl acetoacetate) to form the benzimidazolone core, followed by coupling with a piperidine derivative. For example, analogous protocols involve using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent and palladium-catalyzed cross-coupling for piperidine functionalization . Post-synthetic modifications, such as esterification, may require anhydrous conditions to prevent hydrolysis.

(Basic) Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography is essential for confirming the 3D structure, particularly the orientation of the benzimidazolone and piperidine moieties. Software tools like SAINT and SADABS are recommended for data refinement .

- NMR spectroscopy (¹H/¹³C) resolves substituent positions, especially the ethyl carboxylate group.

- HPLC with UV detection (using ammonium acetate buffer, pH 6.5) ensures purity and monitors degradation products .

(Advanced) How can researchers optimize low yields in the coupling of the benzimidazolone and piperidine moieties?

Methodological Answer:

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .

- Reaction condition tuning : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve kinetics.

- Pre-activation of intermediates : Pre-forming the piperidine-1-carboxylate as a boronic ester can facilitate Suzuki-Miyaura coupling .

(Advanced) How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies often stem from polymorphic forms or pH-dependent ionization. Researchers should:

- Conduct solubility studies in buffered solutions (pH 1–10) using a shake-flask method with HPLC quantification .

- Characterize polymorphs via DSC (Differential Scanning Calorimetry) and PXRD to correlate solubility with crystal forms.

- Use molecular dynamics simulations to predict solvation free energy and validate experimental data .

(Basic) What storage conditions are recommended to ensure compound stability?

Methodological Answer:

- Store under anhydrous conditions (desiccated, <5% humidity) to prevent ester hydrolysis.

- Use amber vials at –20°C for long-term stability, as light and heat accelerate degradation of the benzimidazolone ring .

- Avoid exposure to strong acids/bases, which may cleave the piperidine-carboxylate bond.

(Advanced) How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications : Replace the 5-chloro group on the benzimidazolone with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

- Piperidine substitutions : Introduce methyl or fluorine at the 4-position to study steric/electronic impacts on receptor binding .

- In vitro assays : Test analogs for target affinity (e.g., kinase inhibition) using fluorescence polarization or SPR (Surface Plasmon Resonance) .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to local regulations .

(Advanced) How to address inconsistent biological activity across studies?

Methodological Answer:

Variability may arise from assay conditions or impurity profiles. Solutions include:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls.

- Impurity profiling : Characterize batches via LC-MS to identify bioactive contaminants (e.g., hydrolyzed carboxylate derivatives) .

- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives.

(Basic) What computational tools can predict the compound’s physicochemical properties?

Methodological Answer:

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP, solubility, and bioavailability.

- DFT calculations : Gaussian or ORCA can model electron density distributions, aiding in understanding reactivity .

(Advanced) How to scale up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

- Crystallization optimization : Employ anti-solvent addition (e.g., water in DMSO) to enhance yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.